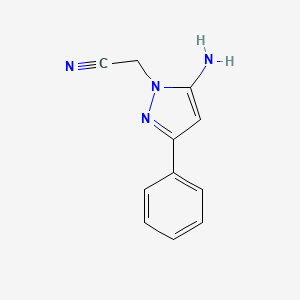

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-amino-3-phenylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-6-7-15-11(13)8-10(14-15)9-4-2-1-3-5-9/h1-5,8H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWQCCHBZZZGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Phenylhydrazine with Acetonitrile Derivatives

Overview:

A widely used method involves the reaction of phenylhydrazine with a suitable acetonitrile derivative. This cyclocondensation is typically catalyzed by acids or bases to facilitate pyrazole ring formation and subsequent functionalization.

- Phenylhydrazine + α-cyano carbonyl compound → 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile

- Catalyst: Acid (e.g., HCl) or base (e.g., NaOH)

- Solvent: Ethanol, methanol, or water

- Temperature: 60–100°C

- Reaction Time: 2–6 hours

- The choice of catalyst and solvent can significantly affect the yield and purity.

- Industrial synthesis often employs continuous flow or batch reactors for scalability and reproducibility.

[3+2] Cycloaddition Using Nitrileimines and Methylene Active Nitriles

Overview:

An alternative approach utilizes a [3+2] cycloaddition between nitrileimines (generated in situ from hydrazonyl halides) and methylene active nitriles. This method is versatile for synthesizing various pyrazole derivatives.

- Nitrileimine (from hydrazonyl halide) + Methylene active nitrile → Pyrazole derivative

- Base: Potassium tert-butoxide or sodium ethoxide

- Solvent: Tetrahydrofuran (THF) or dioxane

- Temperature: 0–25°C

- Reaction Time: 10–30 minutes

- The reaction is rapid and often yields high selectivity for the desired regioisomer.

- Purification typically involves silica gel chromatography.

Direct Synthesis from Esters and Alkynes

Overview:

Some protocols enable the direct synthesis of aminopyrazoles from esters and alkynes using strong bases, such as potassium tert-butoxide, in polar aprotic solvents.

- Ester + Alkyne + Base → Aminopyrazole intermediate → Functionalization to acetonitrile derivative

- Base: Potassium tert-butoxide

- Solvent: THF

- Temperature: 0–25°C

- Reaction Time: 3–10 minutes for cyclization; further steps for functionalization

- The method is suitable for synthesizing various 3,5-disubstituted pyrazoles.

- Subsequent functionalization (e.g., introduction of the acetonitrile group) may be required.

Comparative Data Table

| Method | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Purification |

|---|---|---|---|---|---|---|

| Cyclocondensation (phenylhydrazine) | Phenylhydrazine, α-cyano ketone | Ethanol | 60–100 | 2–6 h | 60–85 | Crystallization/Column |

| [3+2] Cycloaddition (nitrileimine) | Hydrazonyl halide, active nitrile | THF | 0–25 | 10–30 min | 70–90 | Silica gel chromatography |

| Direct from esters and alkynes | Ester, alkyne, tert-butoxide | THF | 0–25 | 3–10 min | 50–80 | Column chromatography |

Research Findings and Observations

- Selectivity: The [3+2] cycloaddition method provides excellent regioselectivity for the desired pyrazole isomer, especially when using methylene active nitriles.

- Scalability: Cyclocondensation is preferred for industrial-scale synthesis due to its robustness and adaptability to continuous flow processes.

- Purity: Methods involving column chromatography (e.g., [3+2] cycloaddition, direct from esters/alkynes) yield highly pure products suitable for further derivatization.

- Functional Group Tolerance: All methods tolerate a range of substituents on the phenyl ring, allowing for the synthesis of various analogs.

Practical Notes

- Work-up: Most syntheses require extraction, drying, and chromatographic purification to achieve high purity.

- Safety: Strong acids, bases, and organic solvents should be handled with appropriate safety protocols.

- Optimization: Reaction parameters such as temperature, solvent, and catalyst/base must be optimized for each substrate to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile has found applications in several scientific fields:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antileishmanial and antimalarial properties.

Medicine: Its derivatives are being explored for their pharmacological effects, such as anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of agrochemicals and fluorescent materials.

Mechanism of Action

The mechanism by which 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole and Triazole Derivatives

Key Observations :

- Electron Effects: The amino group in the target compound enhances electron density on the pyrazole ring, contrasting with electron-withdrawing groups (e.g., CF₃ in ) that reduce reactivity in electrophilic substitutions .

- Biological Relevance : Triazole derivatives (e.g., ) exhibit improved metabolic stability due to the triazole ring’s resistance to oxidation, whereas pyrazole-based compounds may offer better hydrogen-bonding interactions .

Key Observations :

- Solvent Effects : Aprotic solvents (e.g., 1,4-dioxane) improve yields for pyrazole derivatives by minimizing hydrolysis , while alcoholic solvents in triazole synthesis require strict temperature control to suppress byproducts .

- Temperature Sensitivity : The target compound’s synthesis () avoids the low-temperature demands of triazole derivatives, simplifying scalability .

Physicochemical and Electronic Properties

Table 3: Spectroscopic and Computational Data

Key Observations :

- Electronic Structure : The target compound’s HOMO-LUMO gap (4.5 eV) suggests moderate reactivity, intermediate between the electron-rich 4-methoxyphenyl analogue (4.2 eV) and the triazole-thioether (5.1 eV) .

- Planarity: Non-planarity in the target compound (due to steric hindrance from the phenyl group) reduces crystallinity compared to planar triazole derivatives, impacting solid-state stability .

Biological Activity

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative notable for its potential biological activities. Pyrazoles are five-membered heterocyclic compounds that are recognized for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4, with a molecular weight of approximately 198.22 g/mol. The structure features a pyrazole ring, an amino group (NH2), and an acetonitrile group (CN), which contribute to its unique chemical behavior and potential interactions with biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes related to various disease processes. For instance, it could interact with kinases or other signaling molecules involved in inflammatory responses.

- Receptor Interaction : The structural features allow for potential binding to receptors that mediate cellular responses to stimuli.

- Functional Group Reactivity : The amino and nitrile groups can participate in chemical reactions that modify the compound's activity or enhance its interaction with biological targets.

Biological Activity Studies

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

A study evaluating various pyrazole derivatives found that compounds similar to this compound demonstrated significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

Pyrazole derivatives have been shown to possess anti-inflammatory properties. Compounds structurally related to this compound were screened for their ability to inhibit NF-kB/AP-1 reporter activity in cell-based assays, demonstrating IC50 values below 50 µM . These findings suggest potential therapeutic applications in treating inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Tested Compound | Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Pyrazole Derivative | Inhibition of bacterial growth | MIC 0.22 - 0.25 μg/mL |

| Anti-inflammatory | Related Pyrazole | Inhibition of NF-kB/AP-1 activity | IC50 < 50 µM |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their mechanisms and potential applications:

- Antimicrobial Evaluation : A study reported on the antimicrobial efficacy of various pyrazole derivatives, highlighting the superior activity of specific compounds against resistant strains .

- Anti-inflammatory Research : Another investigation synthesized a library of pyrazolo[1,5-a]quinazolines and assessed their anti-inflammatory properties through pharmacophore mapping and molecular modeling, indicating strong interactions with key kinases involved in inflammation .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketonitriles. A common approach involves reacting phenylhydrazine derivatives with cyanoacetylated precursors under acidic or basic catalysis. For example, analogous pyrazole-acetonitrile compounds are synthesized via a multi-step protocol starting with furan derivatives and hydrazine to form the pyrazole core, followed by nitrile group introduction . Key parameters include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Catalysis : Use of acetic acid or p-toluenesulfonic acid enhances cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Yields range from 50–75%, depending on substituent steric effects .

Structural Characterization Techniques

Q: Which analytical and crystallographic methods are most reliable for confirming the structure of this compound? A:

- NMR spectroscopy : H and C NMR are critical for verifying the pyrazole ring (δ 6.0–7.5 ppm for aromatic protons) and acetonitrile group (δ ~3.8 ppm for CH) .

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, pyrazole ring N–C distances typically fall within 1.32–1.38 Å, consistent with aromatic systems .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 225.1002 for CHN) .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition studies? A:

- Target selection : Prioritize enzymes with known pyrazole-binding pockets (e.g., kinases, cytochrome P450).

- Assay design :

- Kinetic assays : Use fluorogenic substrates to monitor inhibition in real-time (e.g., NADPH depletion for oxidoreductases).

- IC determination : Dose-response curves (0.1–100 µM) with triplicate measurements.

- Docking studies : Preliminary molecular docking (AutoDock Vina) identifies potential binding modes via the nitrile group’s electrophilicity .

- Controls : Include known inhibitors (e.g., staurosporine for kinases) and validate results with orthogonal methods (SPR, ITC) .

Advanced Computational Modeling

Q: How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity and electronic properties? A:

- Geometry optimization : Use B3LYP/6-31G(d) to calculate equilibrium structures and compare with X-ray data (e.g., dihedral angles between pyrazole and phenyl groups) .

- Frontier molecular orbitals : HOMO-LUMO analysis predicts sites for electrophilic/nucleophilic attack. The nitrile group often exhibits high electron density, making it reactive in cross-coupling reactions .

- Solvent effects : PCM models simulate acetonitrile’s polarity to refine reaction mechanisms in solution-phase syntheses .

Handling and Stability Considerations

Q: What are the best practices for storing and handling this compound to ensure stability in research settings? A:

- Storage : Keep under inert atmosphere (N or Ar) at −20°C to prevent hydrolysis of the nitrile group.

- Decomposition risks : Exposure to moisture or light may degrade the compound; monitor via TLC (R shifts) or HPLC .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods. SDS data for analogous compounds indicate skin/eye irritation risks; first aid includes copious water rinsing .

Resolving Data Contradictions in Crystallography

Q: How should researchers address discrepancies between experimental crystallographic data and computational models? A:

- Refinement checks : Re-analyze data with SHELXL (e.g., ADPs, residual density maps) to detect disorder or twinning .

- Validation tools : Use PLATON or MERLOT to flag outliers in bond lengths/angles. For example, C–N pyrazole bonds exceeding 1.40 Å may indicate refinement errors .

- Data collection : Ensure high-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal motion artifacts .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for modifying the core structure to enhance bioactivity while maintaining stability? A:

- Substituent variation : Replace the phenyl group with electron-withdrawing groups (e.g., 4-F, 4-CF) to modulate lipophilicity and target affinity .

- Nitrile functionalization : Convert to amidines or tetrazoles via Huisgen cycloaddition to explore hydrogen-bonding interactions .

- Pharmacophore mapping : Overlay active/inactive analogs (e.g., using Discovery Studio) to identify critical moieties. The 5-amino group is often essential for H-bond donor activity .

Scaling Synthetic Protocols for Research Use

Q: How can laboratory-scale synthesis be adapted to produce gram quantities without compromising purity? A:

- Batch optimization : Increase reagent concentrations (0.5–1.0 M) and use microwave-assisted synthesis (100–120°C, 30 min) to accelerate reactions .

- Workflow integration : Employ continuous-flow systems for nitrile group introduction, reducing intermediate isolation steps.

- Quality control : Implement in-line FTIR or PAT (process analytical technology) to monitor reaction progress and purity ≥95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.